molecular formula C9H6O3 B1281939 Benzofuran-7-carboxylic acid CAS No. 90484-22-3

Benzofuran-7-carboxylic acid

Cat. No. B1281939
Key on ui cas rn: 90484-22-3
M. Wt: 162.14 g/mol
InChI Key: QMHILIQFOBNARN-UHFFFAOYSA-N
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Patent
US04829067

Procedure details

(1)-(i) A mixture of 420 mg of methyl benzofuran-7-carboxylate, 5 ml of an aqueous 10% sodium hydroxide solution and 5 ml of methanol is stirred at room temperature for 1 hour. The reaction mixture is evaporated to remove solvent. The residue is dissolved in water and the solution is acidified with 10% hydrochloric acid. The resultant crystals are collected by filtration and dried to give 321 mg of benzofuran-7-carboxylic acid as colorless crystals.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[C:6]([C:10]([O:12]C)=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[OH-].[Na+]>CO>[O:1]1[C:5]2[C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
O1C=CC2=C1C(=CC=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
FILTRATION
Type
FILTRATION
Details
The resultant crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C=CC2=C1C(=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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